molecular formula C10H15NO3S B8033288 Tert-butyl N-[(5-hydroxythiophen-2-YL)methyl]carbamate

Tert-butyl N-[(5-hydroxythiophen-2-YL)methyl]carbamate

Cat. No.: B8033288
M. Wt: 229.30 g/mol
InChI Key: ALNSMJQTBWBPIK-UHFFFAOYSA-N
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Description

Tert-butyl N-[(5-hydroxythiophen-2-YL)methyl]carbamate: is an organic compound that features a tert-butyl carbamate group attached to a thiophene ring substituted with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(5-hydroxythiophen-2-YL)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable thiophene derivative. One common method involves the use of 5-hydroxy-2-thiophenemethanol as a starting material. The reaction proceeds through the formation of a carbamate linkage under mild conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of protective groups and purification steps such as recrystallization or chromatography would be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group on the thiophene ring can undergo oxidation to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.

    Reduction: The carbamate group can be reduced to an amine under suitable conditions, such as using lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products:

    Oxidation: Ketone or aldehyde derivatives.

    Reduction: Amine derivatives.

    Substitution: Alkylated or acylated thiophene derivatives.

Scientific Research Applications

Chemistry: Tert-butyl N-[(5-hydroxythiophen-2-YL)methyl]carbamate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block in synthetic chemistry.

Biology and Medicine: In medicinal chemistry, this compound may be explored for its potential pharmacological properties. The presence of the thiophene ring and carbamate group suggests it could interact with biological targets, making it a candidate for drug development. Research may focus on its activity against specific enzymes or receptors.

Industry: In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as a precursor for materials with specific properties. Its stability and reactivity make it suitable for various applications, including the production of polymers or advanced materials.

Mechanism of Action

The mechanism by which tert-butyl N-[(5-hydroxythiophen-2-YL)methyl]carbamate exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The thiophene ring could participate in π-π interactions with aromatic residues, while the carbamate group could form hydrogen bonds with amino acid side chains.

Comparison with Similar Compounds

    Tert-butyl N-[(5-hydroxyphenyl)methyl]carbamate: Similar structure but with a phenyl ring instead of a thiophene ring.

    Tert-butyl N-[(5-hydroxyfuran-2-YL)methyl]carbamate: Similar structure but with a furan ring instead of a thiophene ring.

    Tert-butyl N-[(5-hydroxybenzyl)methyl]carbamate: Similar structure but with a benzyl group instead of a thiophene ring.

Uniqueness: The presence of the thiophene ring in tert-butyl N-[(5-hydroxythiophen-2-YL)methyl]carbamate imparts unique electronic properties and reactivity compared to its analogs with phenyl, furan, or benzyl groups. Thiophene rings are known for their aromatic stability and ability to participate in various chemical reactions, making this compound particularly valuable in synthetic and medicinal chemistry.

Properties

IUPAC Name

tert-butyl N-[(5-hydroxythiophen-2-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-10(2,3)14-9(13)11-6-7-4-5-8(12)15-7/h4-5,12H,6H2,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNSMJQTBWBPIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(S1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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